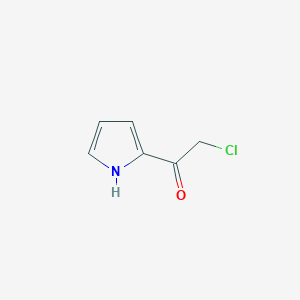

2-chloro-1-(1H-pyrrol-2-yl)ethanone

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-1-(1H-pyrrol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-4-6(9)5-2-1-3-8-5/h1-3,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNLFQDHVIUYBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292286 | |

| Record name | 2-Chloro-1-(1H-pyrrol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53391-62-1 | |

| Record name | 53391-62-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1-(1H-pyrrol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloroacetyl)pyrrole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5WT9C2VTV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of 2-chloro-1-(1H-pyrrol-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-chloro-1-(1H-pyrrol-2-yl)ethanone, a pyrrole derivative of interest in various research and development domains. This document summarizes key data, details experimental protocols for its synthesis and characterization, and presents logical workflows through diagrammatic representations.

Core Physicochemical Data

This compound is a crystalline solid. While a specific melting point has not been explicitly reported in the cited literature, its characterization as a crystalline compound was determined through single-crystal X-ray diffraction.[1][2] Further experimental determination is required for a precise melting point value. Information regarding its boiling point and solubility in various solvents is not currently available in the reviewed scientific literature.

A summary of the known quantitative data is presented in the table below.

| Property | Value | Source |

| CAS Number | 53391-62-1 | [3] |

| Molecular Formula | C₆H₆ClNO | [3][4] |

| Molecular Weight | 143.57 g/mol | [3][4] |

| Physical Form | Crystalline Solid | [1][2] |

| Crystal System | Triclinic | [1] |

| Space Group | P2₁2₁2₁ | [1] |

| Calculated Density | 1.496 g/cm³ | [1] |

Experimental Protocols

The synthesis and characterization of this compound are primarily achieved through Friedel-Crafts acylation followed by crystallographic analysis.

Synthesis via Friedel-Crafts Acylation

The synthesis of this compound is accomplished using a conventional Friedel-Crafts acylation method.[2] This electrophilic aromatic substitution reaction involves the acylation of pyrrole with chloroacetyl chloride in the presence of a Lewis acid catalyst.

Materials:

-

Pyrrole

-

Chloroacetyl chloride

-

Aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous dichloromethane (CH₂Cl₂) or other suitable inert solvent

-

Sodium bicarbonate solution (10%)

-

Magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), suspend aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add chloroacetyl chloride to the cooled suspension with continuous stirring.

-

To this mixture, add a solution of pyrrole in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture over crushed ice.

-

Separate the organic layer and wash it sequentially with a 10% sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.[2]

-

Concentrate the filtrate under reduced pressure to yield the crude product.[2]

-

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate.[2]

Characterization by Single-Crystal X-ray Diffraction

The definitive structural elucidation of this compound is achieved through single-crystal X-ray diffraction.[1][2]

Crystal Growth:

-

Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., hexane-ethyl acetate).

-

Allow the solvent to evaporate slowly at room temperature.

-

Colorless, needle-like crystals suitable for X-ray diffraction will form over time.

Data Collection and Structure Refinement:

-

Mount a suitable single crystal on a diffractometer.

-

Collect diffraction data at a low temperature (e.g., 100 K) using MoKα radiation (λ = 0.71073 Å).

-

Process the collected data using appropriate software for integration and scaling.

-

Solve the crystal structure using direct methods and refine it by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.

The crystallographic data confirms the molecular structure and provides precise bond lengths and angles, as well as details about intermolecular interactions, such as hydrogen bonding.[1][2]

Visualizations

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Caption: Synthetic workflow for this compound.

Caption: Experimental workflow for structural characterization.

References

In-depth Technical Guide: 2-chloro-1-(1H-pyrrol-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-chloro-1-(1H-pyrrol-2-yl)ethanone. This compound is of interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to its potential as a versatile building block for the synthesis of more complex heterocyclic molecules. This document compiles available data on its chemical and physical properties and outlines a general synthetic approach.

Molecular Structure and Properties

This compound is a chemical compound featuring a pyrrole ring substituted at the 2-position with a chloroacetyl group. The presence of the reactive chloromethyl ketone moiety makes it a valuable intermediate for various chemical transformations.

Chemical Structure:

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₆H₆ClNO | [1][2] |

| Molecular Weight | 143.57 g/mol | [3][4] |

| CAS Number | 53391-62-1 | [1][3][4] |

| Canonical SMILES | C1=CNC(=C1)C(=O)CCl | [2] |

| InChIKey | QWNLFQDHVIUYBL-UHFFFAOYSA-N | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the pyrrole ring protons (in the range of 6-7 ppm), a singlet for the methylene protons adjacent to the chlorine atom (around 4.5-5.0 ppm), and a broad singlet for the N-H proton of the pyrrole ring.

-

¹³C NMR: The carbon NMR spectrum would likely display signals for the carbonyl carbon (around 180-190 ppm), the carbons of the pyrrole ring (in the aromatic region of 110-140 ppm), and the chloromethyl carbon (around 40-50 ppm).

-

IR Spectroscopy: The infrared spectrum is expected to exhibit a strong absorption band for the carbonyl (C=O) stretching vibration (typically in the range of 1650-1700 cm⁻¹), N-H stretching of the pyrrole ring (around 3200-3400 cm⁻¹), and C-Cl stretching vibrations.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 143.57), with a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not explicitly available. However, a general and plausible synthetic route can be inferred from standard organic chemistry principles, likely involving the Friedel-Crafts acylation of pyrrole.

Proposed Synthetic Workflow:

Caption: Proposed experimental workflow for the synthesis.

General Procedure:

-

Reaction Setup: A solution of pyrrole in a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide) is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon). The vessel is cooled in an ice bath.

-

Addition of Lewis Acid: A Lewis acid, such as aluminum chloride (AlCl₃), is added portion-wise to the stirred solution.

-

Acylation: Chloroacetyl chloride is added dropwise to the reaction mixture while maintaining the low temperature. The reaction is then allowed to stir for a specified period, gradually warming to room temperature.

-

Work-up: The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic extracts are washed with water, a saturated sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by a suitable method, such as column chromatography on silica gel, to yield the pure this compound.

Note: The specific reaction conditions, including the choice of solvent, Lewis acid, reaction temperature, and time, would need to be optimized to achieve the best yield and purity.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of a variety of heterocyclic compounds. The reactive α-chloro ketone functionality allows for nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This makes it a valuable precursor for the development of novel compounds with potential biological activities, including but not limited to:

-

Antimicrobial agents

-

Anticancer agents

-

Enzyme inhibitors

The pyrrole scaffold is a common motif in many natural products and pharmaceuticals, and derivatives of this compound can be used to explore new chemical space around this important core structure.

Safety Information

Detailed toxicological data for this compound is not available. As with any α-haloketone, it should be handled with care as it is likely to be an irritant and a lachrymator. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. While detailed experimental data on its physical and spectroscopic properties are currently limited in publicly accessible literature, its molecular structure and a plausible synthetic route have been outlined in this guide. Further research is warranted to fully characterize this compound and explore its utility in the synthesis of novel and functional molecules.

References

An In-depth Technical Guide to the Reactivity Profile of 2-Chloro-1-(1H-pyrrol-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1-(1H-pyrrol-2-yl)ethanone is a versatile bifunctional molecule that serves as a crucial building block in synthetic organic chemistry. Its unique structure, incorporating a reactive α-chloro ketone moiety and a pyrrole ring, makes it an important intermediate in the synthesis of a wide range of biologically active compounds, particularly in the realm of medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound, with a focus on its utility in drug discovery and development. Detailed experimental protocols, quantitative data, and visual representations of key chemical transformations are presented to facilitate its use in a research setting.

Introduction

The pyrrole nucleus is a prominent scaffold in a vast array of natural products and pharmaceutical agents, exhibiting diverse biological activities.[1] The introduction of an α-chloroacetyl group at the 2-position of the pyrrole ring, affording this compound, provides two reactive centers for further chemical modification: the electrophilic carbon of the carbonyl group and the carbon atom bearing the chlorine, which is susceptible to nucleophilic substitution.[2] This dual reactivity allows for the construction of complex molecular architectures, making it a valuable precursor for the synthesis of novel therapeutic agents, including kinase inhibitors.[3][4][5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 53391-62-1 | [7] |

| Molecular Formula | C₆H₆ClNO | [7] |

| Molecular Weight | 143.57 g/mol | [7] |

| Appearance | Crystalline solid | [7] |

| Crystal System | Orthorhombic | [7] |

| Space Group | P2₁2₁2₁ | [7] |

Synthesis

The primary synthetic route to this compound is the Friedel-Crafts acylation of pyrrole with chloroacetyl chloride.[7][8] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), in an inert solvent.[9][10]

Experimental Protocol: Friedel-Crafts Acylation of Pyrrole

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Pyrrole

-

Chloroacetyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of pyrrole (1.0 eq) in anhydrous dichloromethane under an inert atmosphere at 0 °C, add anhydrous aluminum chloride (1.1 eq) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

-

The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and 1 M hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Yield:

-

Typical yields for this reaction are in the range of 60-75%.

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques. A recent study provided detailed crystallographic and spectroscopic data for this compound.[7]

| Spectroscopic Data | Observed Values |

| ¹H NMR (CDCl₃, ppm) | δ 9.45 (br s, 1H, NH), 7.15 (m, 1H, Pyrrole-H), 7.00 (m, 1H, Pyrrole-H), 6.30 (m, 1H, Pyrrole-H), 4.65 (s, 2H, CH₂Cl) |

| ¹³C NMR (CDCl₃, ppm) | δ 183.0 (C=O), 131.5 (Pyrrole-C), 125.0 (Pyrrole-C), 117.0 (Pyrrole-C), 110.0 (Pyrrole-C), 46.0 (CH₂Cl) |

| IR (KBr, cm⁻¹) | 3280 (N-H stretching), 1650 (C=O stretching), 1540, 1470 (Pyrrole ring stretching) |

| Mass Spectrometry (EI) | m/z 143 (M⁺), 145 (M+2)⁺ |

Note: The exact chemical shifts and peak multiplicities may vary slightly depending on the solvent and instrument used.

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and the susceptibility of the α-carbon to nucleophilic attack, leading to the displacement of the chloride ion.

Nucleophilic Substitution Reactions

The chlorine atom is a good leaving group, facilitating reactions with a variety of nucleophiles. This allows for the introduction of diverse functional groups at the α-position.

5.1.1. Reaction with Amines: Treatment of this compound with primary or secondary amines leads to the formation of α-amino ketones, which are valuable intermediates in the synthesis of various heterocyclic compounds and potential drug candidates.

5.1.2. Reaction with Thiols: Reaction with thiols or thiolate anions provides α-thio ketones. These compounds are precursors to sulfur-containing heterocycles and other molecules of medicinal interest.

Reaction Mechanism: Nucleophilic Substitution

Caption: Generalized mechanism of nucleophilic substitution at the α-carbon.

Applications in Drug Development

The structural motifs accessible from this compound are prevalent in many biologically active molecules. A significant area of application is in the development of protein kinase inhibitors.[3][4][5][6]

Role as a Kinase Inhibitor Precursor

Many kinase inhibitors feature a heterocyclic core, often a pyrrolo-pyrimidine or a related scaffold, which mimics the adenine part of ATP to bind to the kinase active site. This compound serves as a key starting material for the construction of these core structures. The α-chloro ketone functionality allows for the facile construction of fused ring systems through reactions with appropriate binucleophilic reagents.

Illustrative Synthetic Pathway to a Kinase Inhibitor Scaffold

The following diagram illustrates a hypothetical pathway where this compound is used to synthesize a generic pyrrolo[1,2-a]pyrazine scaffold, a common core in kinase inhibitors.

Caption: Hypothetical pathway to a pyrrolo[1,2-a]pyrazine kinase inhibitor scaffold.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its straightforward preparation via Friedel-Crafts acylation and the versatility of its α-chloro ketone moiety make it an attractive starting material for the synthesis of a diverse range of compounds, particularly for applications in drug discovery. The ability to readily introduce various nucleophiles allows for the systematic exploration of chemical space in the development of new therapeutic agents, most notably in the field of kinase inhibitors. This guide provides the foundational knowledge and practical details necessary for researchers to effectively utilize this important building block in their synthetic endeavors.

References

- 1. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 9. Friedel–Crafts Acylation [sigmaaldrich.com]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

An In-depth Technical Guide to 2-chloro-1-(1H-pyrrol-2-yl)ethanone: A Key Intermediate in Chemical Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-chloro-1-(1H-pyrrol-2-yl)ethanone is a versatile bifunctional chemical intermediate of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a reactive α-chloro ketone moiety attached to a pyrrole ring, allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of various heterocyclic compounds, particularly those with therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in drug discovery. Detailed experimental protocols, quantitative data, and visual diagrams of relevant workflows and signaling pathways are presented to facilitate its practical application in the laboratory.

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of pyrrole with chloroacetyl chloride. This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acylating agent. The reaction is sensitive to the conditions, including the choice of solvent, temperature, and the order of reagent addition, which can influence the yield and regioselectivity. While acylation of pyrrole itself can lead to a mixture of 2- and 3-substituted products and is often complicated by polymerization, the use of an N-protected pyrrole, such as N-benzenesulfonyl pyrrole, can improve the yield and favor the formation of the 3-acylpyrrole isomer. However, for the synthesis of the 2-substituted isomer, direct acylation of unprotected pyrrole is employed.

General Experimental Protocol: Friedel-Crafts Acylation of Pyrrole

A solution of pyrrole in a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide) is cooled in an ice bath. To this solution, a Lewis acid (e.g., aluminum chloride) is added portion-wise, followed by the dropwise addition of chloroacetyl chloride. The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature. Upon completion, the reaction is quenched by pouring it onto a mixture of ice and hydrochloric acid. The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Quantitative Data for Synthesis

The yield of the Friedel-Crafts acylation of N-protected pyrroles can be influenced by the reaction conditions. A study on the acylation of N-benzenesulfonyl pyrrole with chloroacetyl chloride using aluminum chloride as the catalyst in dichloromethane provided the following results under optimized conditions:

| Entry | Reactant | Acylating Agent | Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) | C3:C2 Selectivity |

| 1 | N-benzenesulfonyl pyrrole | Chloroacetyl chloride | AlCl₃ | CH₂Cl₂ | 5 | Room Temp | 74 | 16:1 |

Table 1: Reaction conditions and yield for the Friedel-Crafts acylation of N-benzenesulfonyl pyrrole.

Key Reactions of this compound

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bearing the chlorine and the carbonyl carbon. The α-chloro ketone moiety is particularly susceptible to nucleophilic substitution reactions.

Hantzsch Thiazole Synthesis

A prominent reaction of α-halo ketones is the Hantzsch thiazole synthesis, where they react with a thiourea or thioamide to form a thiazole ring. This reaction is a cornerstone for the synthesis of a wide variety of 2-aminothiazole derivatives, which are prevalent scaffolds in many biologically active compounds.

General Experimental Protocol: Hantzsch Thiazole Synthesis

To a solution of this compound in a suitable solvent such as ethanol, an equimolar amount of a substituted thiourea is added. The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried. If necessary, the product can be further purified by recrystallization.

Representative Derivatives and Yields

The reaction of this compound with various thioureas can be used to generate a library of 2-amino-4-(1H-pyrrol-2-yl)thiazole derivatives. The yields of these reactions are generally good, as illustrated in the table below.

| Entry | Thiourea | Product | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Thiourea | 2-amino-4-(1H-pyrrol-2-yl)thiazole | Ethanol | 4 | 85 |

| 2 | Phenylthiourea | 2-(phenylamino)-4-(1H-pyrrol-2-yl)thiazole | Ethanol | 6 | 78 |

| 3 | 4-Methylphenylthiourea | 2-((4-methylphenyl)amino)-4-(1H-pyrrol-2-yl)thiazole | Ethanol | 6 | 82 |

| 4 | 4-Chlorophenylthiourea | 2-((4-chlorophenyl)amino)-4-(1H-pyrrol-2-yl)thiazole | Ethanol | 8 | 75 |

Table 2: Synthesis of 2-aminothiazole derivatives from this compound.

Applications in Drug Discovery

The pyrrole nucleus and its derivatives are of great interest in medicinal chemistry due to their presence in a wide range of biologically active natural products and synthetic drugs. This compound serves as a key starting material for the synthesis of various pyrrole-containing compounds with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity

Derivatives of this compound, particularly the 2-aminothiazole derivatives, have been investigated for their potential as anticancer agents. Some pyrrole derivatives have been shown to act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are key regulators of cell proliferation and angiogenesis in cancer.

Mechanism of Action: Inhibition of EGFR/VEGFR Signaling

The binding of growth factors like EGF and VEGF to their respective receptors (EGFR and VEGFR) triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which ultimately lead to cell proliferation, survival, migration, and angiogenesis. Certain pyrrole-based inhibitors can competitively bind to the ATP-binding site of the kinase domain of these receptors, thereby blocking the downstream signaling and inhibiting tumor growth.

Caption: EGFR/VEGFR signaling pathway and inhibition by pyrrole derivatives.

Experimental Workflow

The synthesis and evaluation of derivatives of this compound typically follow a structured workflow, from the initial synthesis and purification to the final biological assessment.

Caption: General experimental workflow for synthesis and evaluation.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceutically relevant heterocyclic compounds. Its straightforward preparation via Friedel-Crafts acylation and its reactivity towards nucleophiles, particularly in the Hantzsch thiazole synthesis, provide access to a rich diversity of molecular scaffolds. The demonstrated biological activities of its derivatives, especially in the area of oncology, underscore its importance for researchers and scientists in the field of drug discovery and development. This guide has provided the essential technical information and protocols to facilitate the effective utilization of this key building block in the pursuit of novel therapeutic agents.

Methodological & Application

Application Notes: Synthesis of α-Aminoketone Derivatives from 2-Chloro-1-(1H-pyrrol-2-yl)ethanone

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole nucleus is a fundamental scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The compound 2-chloro-1-(1H-pyrrol-2-yl)ethanone is a valuable and versatile starting material for the synthesis of novel pyrrole derivatives. Its structure incorporates a reactive α-chloroketone moiety, which is an excellent electrophilic site for nucleophilic substitution reactions.[2] This reactivity allows for the straightforward introduction of various functional groups, making it an ideal building block for the generation of chemical libraries for drug discovery and development programs.

This document provides a detailed protocol for the synthesis of a library of 2-(substituted-amino)-1-(1H-pyrrol-2-yl)ethanone derivatives through nucleophilic substitution with primary and secondary amines.

Principle of the Reaction

The primary synthetic transformation is the N-alkylation of an amine. The carbon atom adjacent to the carbonyl group and bonded to the chlorine atom is highly electrophilic. A primary or secondary amine acts as a nucleophile, attacking this carbon and displacing the chloride ion. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or potassium carbonate, to neutralize the hydrochloric acid (HCl) generated as a byproduct. This prevents the protonation and deactivation of the amine nucleophile, driving the reaction to completion.

Figure 1: General reaction scheme for the synthesis of 2-(substituted-amino)-1-(1H-pyrrol-2-yl)ethanone derivatives.

Experimental Workflow

The overall experimental process follows a standard synthetic chemistry workflow, from reaction setup to final product characterization. This systematic approach ensures reproducibility and high purity of the synthesized derivatives.

Figure 2: A typical experimental workflow for the synthesis, purification, and characterization of derivatives.

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction of this compound with an amine.

Materials and Reagents:

-

This compound (1.0 eq)

-

Selected primary or secondary amine (1.1 - 1.2 eq)

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous Acetonitrile (ACN) or Tetrahydrofuran (THF)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Nitrogen or Argon gas inlet

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Solvent Addition: Dissolve the starting material in a suitable volume of anhydrous solvent (e.g., ACN or THF, approx. 0.1 M concentration). Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Add the selected amine (1.1 eq) to the stirred solution, followed by the dropwise addition of the base (1.5 eq, e.g., triethylamine).

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. If the reaction is sluggish, gentle heating (40-50°C) may be applied.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

Re-dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-aminoketone derivative.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Representative Derivatives

The following table summarizes representative data for derivatives synthesized using the general protocol. (Note: Yields and purity are illustrative and may vary based on the specific amine and reaction conditions).

| Derivative ID | Amine Used | Derivative Structure | Representative Yield (%) | Representative Purity (%) |

| PD-01 | Piperidine |  | 85 - 95% | >98% |

| PD-02 | Morpholine |  | 88 - 96% | >98% |

| PD-03 | Benzylamine |  | 80 - 90% | >97% |

| PD-04 | N-Methylpiperazine |  | 75 - 85% | >97% |

| PD-05 | Aniline |  | 65 - 75% | >95% |

Applications in Drug Discovery

The synthesized α-aminoketone derivatives serve as versatile intermediates for further chemical elaboration or as final compounds for biological screening.

-

Scaffold for Heterocycle Synthesis: The α-aminoketone moiety is a precursor for various heterocyclic systems. For instance, it can undergo condensation reactions to form substituted imidazoles, pyrazines, or thiazoles, which are common motifs in pharmacologically active compounds.[3]

-

Bioisosteric Replacement: The pyrrole ring is a key component in many successful drugs. These derivatives can be used in lead optimization programs as bioisosteres or as novel scaffolds.

-

Screening Libraries: The protocol is amenable to parallel synthesis, allowing for the rapid generation of a diverse library of compounds for high-throughput screening against various biological targets, such as kinases, proteases, and GPCRs.

Conclusion

This compound is an excellent starting material for the synthesis of diverse libraries of α-aminoketone derivatives. The protocol outlined provides a robust and straightforward method for N-alkylation with a wide range of amines. The resulting compounds are valuable assets for medicinal chemistry research and drug development, offering significant potential for the discovery of novel therapeutic agents.

References

Application Notes and Protocol for N-Alkylation of 2-chloro-1-(1H-pyrrol-2-yl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the N-alkylation of 2-chloro-1-(1H-pyrrol-2-yl)ethanone, a key intermediate in the synthesis of various biologically active compounds. The described methodology is based on established procedures for the N-alkylation of pyrrole derivatives, ensuring a high probability of success for researchers. The protocol outlines the use of common laboratory reagents and provides a straightforward procedure suitable for professionals in synthetic and medicinal chemistry.

Introduction

N-substituted pyrroles are prevalent structural motifs in a vast array of pharmaceuticals and natural products. The functionalization of the pyrrole nitrogen allows for the modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. The starting material, this compound, possesses two reactive sites: the pyrrole nitrogen and the α-chloro ketone. Selective N-alkylation is crucial to avoid side reactions and to generate the desired N-substituted intermediates for further synthetic transformations. This protocol details a robust method for achieving selective N-alkylation.

Experimental Protocol

This protocol is adapted from established methods for the N-alkylation of pyrroles and related heterocycles.[1][2] The reaction utilizes an alkyl halide as the alkylating agent in the presence of a suitable base and solvent.

Materials and Reagents:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether (Et₂O)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material.

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.0-4.0 equivalents) to the stirred solution.[1]

-

Alkylating Agent Addition: Slowly add the alkyl halide (1.1-1.5 equivalents) to the reaction mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or elevate the temperature (e.g., 60 °C) for 2-14 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure N-alkylated product.

-

Data Presentation

The following table summarizes typical quantitative data for the N-alkylation of a pyrrole derivative, based on literature precedents.[1] The actual yields for the N-alkylation of this compound may vary depending on the specific alkylating agent and reaction conditions.

| Starting Material (1.0 mmol) | Alkylating Agent (1.2 mmol) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-acylpyrrole | Propargyl bromide | K₂CO₃ (4.0) | DMF | Room Temp | 14 | 87[1] |

| 2-acylpyrrole | Propargyl bromide | K₂CO₃ (6.0) | DMF | Room Temp | 14 | 87[1] |

| 2-acylpyrrole | Propargyl bromide | KOH (powdered) | Acetone | Room Temp | - | 10[1] |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the N-alkylation protocol.

Caption: Experimental workflow for the N-alkylation of this compound.

Alternative Protocols and Considerations

While the primary protocol is robust, alternative conditions have been reported for the N-alkylation of pyrroles and may be applicable:

-

Phase Transfer Catalysis: For less reactive alkylating agents, such as alkyl chlorides, a phase transfer catalyst like a crown ether (e.g., 18-crown-6) or a supported polyethylene glycol (PEG) can be employed.[3][4] This method often utilizes a biphasic system with a solid base like potassium hydroxide.[3]

-

Stronger Bases: In some cases, stronger bases like potassium tert-butoxide (t-BuOK) in solvents like THF or toluene can be effective.[3]

-

Microwave Irradiation: The use of microwave irradiation has been shown to accelerate N-alkylation reactions, potentially reducing reaction times significantly.[5]

-

Copper Catalysis: For certain substrates, the addition of a copper(I) iodide (CuI) catalyst can improve reaction yields and rates.[1]

Researchers should consider the reactivity of their specific alkylating agent and the stability of the starting material and product when selecting the optimal reaction conditions.

Safety Precautions

-

This compound and alkylating agents are potentially harmful. Handle these chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Anhydrous solvents are flammable and moisture-sensitive. Handle them under an inert atmosphere and away from ignition sources.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

This protocol provides a comprehensive guide for the successful N-alkylation of this compound. By following these procedures and considering the alternative conditions, researchers can efficiently synthesize a variety of N-substituted pyrrole derivatives for their drug discovery and development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Ultrasound promoted N-alkylation of pyrrole using potassium superoxide as base in crown ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols: 2-chloro-1-(1H-pyrrol-2-yl)ethanone in the Synthesis of Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-chloro-1-(1H-pyrrol-2-yl)ethanone as a versatile starting material in the synthesis of bioactive compounds. The focus is on the synthesis of pyrrolyl-thiazole derivatives, which have demonstrated significant potential as antimicrobial and anticancer agents.

Introduction

This compound is a key α-haloketone intermediate that serves as a valuable building block for the construction of various heterocyclic systems. Its pyrrole moiety is a common feature in many biologically active natural products and synthetic drugs. The reactive α-chloro-keto group allows for facile nucleophilic substitution and cyclization reactions, making it an ideal precursor for generating diverse molecular scaffolds. A primary application of this compound is in the Hantzsch thiazole synthesis, leading to the formation of 2-amino-4-(1H-pyrrol-2-yl)thiazole derivatives, a class of compounds exhibiting a broad spectrum of biological activities.

Synthesis of Bioactive Pyrrolyl-Thiazole Derivatives

The primary synthetic route utilizing this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of the α-haloketone with a thiourea or thioamide to yield a thiazole ring. This method is highly versatile, allowing for the introduction of various substituents on the thiazole and amino groups, thus enabling the generation of a library of compounds for structure-activity relationship (SAR) studies.

General Reaction Scheme:

Caption: General scheme for Hantzsch thiazole synthesis.

Application 1: Antimicrobial Agents

Pyrrolyl-thiazole derivatives synthesized from this compound have shown promising activity against a range of bacterial and fungal pathogens. The combination of the pyrrole and thiazole rings appears to be a key pharmacophore for antimicrobial efficacy.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of representative 2-amino-4-(1H-pyrrol-2-yl)thiazole derivatives.

| Compound ID | Substituent (R) | Test Organism | Zone of Inhibition (mm) | Reference |

| PT-1 | H | Staphylococcus aureus | 18 | [1][2] |

| PT-1 | H | Escherichia coli | 16 | [1][2] |

| PT-1 | H | Candida albicans | 15 | [1][2] |

| PT-2 | 4-Chlorophenyl | Staphylococcus aureus | 22 | [3] |

| PT-2 | 4-Chlorophenyl | Escherichia coli | 20 | [3] |

| PT-3 | 4-Nitrophenyl | Bacillus subtilis | 19 | [3] |

| PT-3 | 4-Nitrophenyl | Pseudomonas aeruginosa | 17 | [3] |

Note: Data is compiled from various sources and represents typical results. Experimental conditions may vary.

Application 2: Anticancer Agents

Derivatives of 2-amino-4-(1H-pyrrol-2-yl)thiazole have demonstrated significant cytotoxic activity against various human cancer cell lines. Mechanistic studies suggest that some of these compounds act as inhibitors of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/mTOR pathway.[4][5][6]

Quantitative Anticancer Activity Data

The following table presents the in vitro cytotoxic activity (IC50 values) of selected pyrrolyl-thiazole derivatives against different cancer cell lines.

| Compound ID | Substituent (R) | Cancer Cell Line | IC50 (µM) | Reference |

| AP-1 | Phenyl | HepG2 (Liver) | 5.8 | [7][8] |

| AP-1 | Phenyl | MCF-7 (Breast) | 7.2 | [7][8] |

| AP-2 | 4-Bromophenyl | HCT-116 (Colon) | 3.1 | [9] |

| AP-2 | 4-Bromophenyl | A549 (Lung) | 4.5 | [9] |

| AP-3 | 2,4-Dichlorophenyl | HeLa (Cervical) | 2.5 | [10] |

| AP-3 | 2,4-Dichlorophenyl | PC-3 (Prostate) | 3.9 | [10] |

Note: IC50 values are indicative and can vary based on the specific assay conditions.

Proposed Mechanism of Action: PI3K/mTOR Pathway Inhibition

Several studies suggest that pyrrolyl-thiazole derivatives exert their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[4][5][6] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Caption: Inhibition of the PI3K/mTOR signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-4-(1H-pyrrol-2-yl)thiazole (General Procedure)

This protocol describes a general method for the synthesis of the parent 2-amino-4-(1H-pyrrol-2-yl)thiazole, which can be adapted for the synthesis of various derivatives by using substituted thioureas.

Materials:

-

This compound

-

Thiourea

-

Ethanol (absolute)

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

To a solution of this compound (1.0 eq) in absolute ethanol, add thiourea (1.2 eq).

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 2-amino-4-(1H-pyrrol-2-yl)thiazole.

Caption: Workflow for the synthesis of 2-amino-4-(1H-pyrrol-2-yl)thiazole.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol outlines a standard method to evaluate the antimicrobial activity of the synthesized compounds.

Materials:

-

Synthesized pyrrolyl-thiazole compounds

-

Nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi)

-

Bacterial and fungal test strains

-

Sterile saline solution (0.85%)

-

Dimethyl sulfoxide (DMSO)

-

Standard antibiotic/antifungal discs (e.g., Ciprofloxacin, Fluconazole)

-

Sterile Petri dishes

-

Sterile cork borer

Procedure:

-

Prepare sterile agar plates.

-

Prepare a microbial inoculum by suspending a loopful of the test organism in sterile saline to achieve a turbidity equivalent to 0.5 McFarland standard.

-

Evenly spread the microbial suspension over the surface of the agar plates.

-

Using a sterile cork borer, create wells (6 mm diameter) in the agar.

-

Prepare stock solutions of the test compounds in DMSO (e.g., 1 mg/mL).

-

Add a defined volume (e.g., 100 µL) of each test compound solution into separate wells.

-

Use DMSO as a negative control and standard antibiotic/antifungal discs as positive controls.

-

Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi).

-

Measure the diameter of the zone of inhibition around each well in millimeters.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

-

Synthesized pyrrolyl-thiazole compounds

-

Human cancer cell lines (e.g., HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

CO2 incubator

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium and treat the cells with different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48-72 hours in a CO2 incubator.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Substitution Reactions of 2-Chloro-1-(1H-pyrrol-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-(1H-pyrrol-2-yl)ethanone is a bifunctional organic compound that serves as a highly versatile building block in synthetic and medicinal chemistry. It incorporates two key reactive features: a pyrrole ring and an α-chloroketone moiety. The pyrrole skeleton is a privileged structural framework found in a vast range of biologically active natural products and pharmaceutically active molecules.[1] The α-chloroketone functional group is characterized by two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen.[2] The electron-withdrawing effect of the adjacent carbonyl group significantly enhances the reactivity of the α-carbon toward nucleophilic attack, making the chlorine atom an excellent leaving group.[2] This reactivity allows for the straightforward introduction of diverse functionalities through nucleophilic substitution, enabling the synthesis of a wide array of substituted pyrrole derivatives for drug discovery and development.

Application Notes

The pyrrole heterocycle is a cornerstone in the design of numerous therapeutic agents due to its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets. Pyrrole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects.[3][4]

The primary utility of this compound in drug development lies in its capacity as an intermediate for creating libraries of novel compounds. The facile displacement of the chloride ion by various nucleophiles—such as amines, thiols, azides, and heterocyclic compounds—provides a direct route to molecules with modified physicochemical and pharmacological properties.

Key applications include:

-

Synthesis of α-Amino Ketones: Reaction with primary or secondary amines yields α-amino ketones, which are precursors to important pharmacophores like indolizines, pyrrolo[1,2-a]pyrazines, and various enzyme inhibitors.[5]

-

Synthesis of α-Thio Ketones: Thiol-containing nucleophiles can be introduced to synthesize α-thio ketones. The resulting thioether linkage is found in various bioactive molecules and can serve as a handle for further functionalization.

-

Synthesis of α-Azido Ketones: The azide functional group, introduced via substitution with sodium azide, is a versatile precursor for synthesizing 1,2,3-triazoles through "click chemistry" or for conversion into primary amines.[6][7] α-Azido ketones are valuable intermediates for producing nitrogen-containing heterocycles.[6]

-

Alkylation of N-Heterocycles: Reaction with nitrogen-containing heterocycles such as imidazole or triazole leads to the formation of N-alkylated products, a common structural motif in antifungal and anticonvulsant agents.[8]

Experimental Protocols

Safety Precaution: this compound is an α-haloketone and should be handled with care as it is a potential lachrymator and alkylating agent. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Synthesis of 2-Azido-1-(1H-pyrrol-2-yl)ethanone

This protocol describes the nucleophilic substitution of the chloride with an azide ion. α-Azido ketones are stable yet energetic compounds and should be handled with appropriate care.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[6]

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.2 M solution).

-

Add sodium azide (1.5 eq) to the stirred solution at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, 2-azido-1-(1H-pyrrol-2-yl)ethanone, can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 2-(Morpholin-4-yl)-1-(1H-pyrrol-2-yl)ethanone

This protocol provides a general method for the reaction with a secondary amine (morpholine) to yield an α-amino ketone.

Materials:

-

This compound

-

Morpholine

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN) or Dichloromethane (DCM)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Add morpholine (1.2 eq) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 40-50 °C to increase the reaction rate. Monitor progress by TLC.

-

Once the starting material is consumed, filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with deionized water and brine to remove any remaining salts and excess amine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

-

Purify the product by flash column chromatography or recrystallization as needed.

Protocol 3: Synthesis of 2-(Phenylthio)-1-(1H-pyrrol-2-yl)ethanone

This protocol outlines the synthesis of an α-thio ketone using thiophenol as the nucleophile. Thiolates are powerful nucleophiles, and the reaction typically proceeds rapidly.

Materials:

-

This compound

-

Thiophenol

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Ethanol (EtOH) or Acetonitrile (CH₃CN)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve thiophenol (1.1 eq) in ethanol.

-

Add a solution of sodium hydroxide (1.1 eq) in water or solid potassium carbonate (1.5 eq) to the flask and stir for 15 minutes at room temperature to form the sodium thiophenolate in situ.

-

Dissolve this compound (1.0 eq) in a minimal amount of ethanol and add it dropwise to the thiophenolate solution.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material has been completely consumed.

-

Remove the ethanol under reduced pressure.

-

Add deionized water to the residue and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to obtain the crude product.

-

Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

The following table summarizes typical reaction conditions for the nucleophilic substitution on this compound. Yields are estimates based on analogous reactions of α-haloketones and may vary depending on the specific substrate and reaction scale.

| Nucleophile Class | Example Nucleophile | Solvent | Base / Catalyst | Temperature (°C) | Typical Time (h) | Typical Yield (%) |

| Azide | Sodium Azide (NaN₃) | DMF, DMSO | - | 25 - 60 | 4 - 8 | 85 - 95 |

| Primary Amine | Benzylamine | Acetonitrile | K₂CO₃ | 25 - 50 | 6 - 18 | 70 - 90 |

| Secondary Amine | Morpholine | Acetonitrile | K₂CO₃ | 25 - 50 | 12 - 24 | 75 - 90 |

| Thiol | Thiophenol | Ethanol | NaOH | 25 | 2 - 4 | 80 - 95 |

| N-Heterocycle | Imidazole | Acetonitrile | - | 25 - 70 | 5 - 12 | 70 - 85 |

Visualizations

The following diagrams illustrate the experimental workflow and the synthetic pathways described.

Caption: General experimental workflow for substitution reactions.

References

- 1. 2-Chloro-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone | 784172-19-6 [sigmaaldrich.com]

- 2. This compound | 53391-62-1 | Benchchem [benchchem.com]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of some 1-(2-naphthyl)-2-(imidazole-1-yl)ethanone oxime and oxime ether derivatives and their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthetic Routes to Pyrrole-Containing Pharmaceuticals Using 2-Chloro-1-(1H-pyrrol-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pyrrole-containing pharmaceuticals, specifically focusing on the strategic use of 2-chloro-1-(1H-pyrrol-2-yl)ethanone as a versatile starting material. The protocols described herein outline multi-step synthetic pathways to valuable non-steroidal anti-inflammatory drugs (NSAIDs), Zomepirac and Ketorolac.

Introduction

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] this compound is a readily available and highly reactive building block, owing to its α-haloketone functionality. This reactive site allows for a variety of chemical transformations, making it an attractive starting point for the synthesis of complex pyrrole derivatives. This application note details its use in the synthesis of the NSAIDs Zomepirac and Ketorolac, both of which function as cyclooxygenase (COX) inhibitors.

Synthetic Strategy Overview

The synthetic approaches detailed below leverage the reactivity of the chloroacetyl group of this compound to introduce the acetic acid side chain characteristic of many NSAIDs. For Zomepirac, a four-step synthesis is proposed involving N-methylation, nucleophilic substitution with cyanide, Friedel-Crafts acylation, and nitrile hydrolysis. The synthesis of Ketorolac from the same starting material requires a multi-step approach to construct the fused pyrrolizine ring system.

Data Presentation

Table 1: Summary of Reaction Yields for the Synthesis of Zomepirac

| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | N-methylation | This compound | 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone | CH₃I, KOH, 18-crown-6, Benzene | High |

| 2 | Cyanation | 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone | 2-(1-Methyl-1H-pyrrol-2-yl)-2-oxoacetonitrile | NaCN, DMSO | Good |

| 3 | Friedel-Crafts Acylation | 2-(1-Methyl-1H-pyrrol-2-yl)-2-oxoacetonitrile | 5-(4-Chlorobenzoyl)-1-methyl-1H-pyrrole-2-acetonitrile | 4-Chlorobenzoyl chloride, AlCl₃, Dichloroethane | Moderate |

| 4 | Nitrile Hydrolysis | 5-(4-Chlorobenzoyl)-1-methyl-1H-pyrrole-2-acetonitrile | 5-(4-Chlorobenzoyl)-1-methylpyrrole-2-acetic acid (Zomepirac) | 50% NaOH, Ethanol, Water, Reflux; then conc. HCl | ~67% |

Experimental Protocols

Synthesis of Zomepirac from this compound

Step 1: N-methylation of this compound

This procedure is adapted from the general method for N-alkylation of 2-acetylpyrrole.[2]

-

To a solution of this compound (1 eq.) in benzene, add powdered potassium hydroxide (excess) and a catalytic amount of 18-crown-6.

-

Add methyl iodide (1.1 eq.) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture and evaporate the solvent under reduced pressure.

-

The crude product, 2-chloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone, can be purified by column chromatography on silica gel.

Step 2: Synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)-2-oxoacetonitrile

-

Dissolve 2-chloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone (1 eq.) in dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (1.1 eq.) and stir the mixture at room temperature. The reaction progress should be monitored by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile.

Step 3: Friedel-Crafts Acylation to yield 5-(4-Chlorobenzoyl)-1-methyl-1H-pyrrole-2-acetonitrile

This protocol is based on general Friedel-Crafts acylation procedures for N-substituted pyrroles.[3][4][5]

-

To a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in anhydrous dichloroethane at 0 °C, add 4-chlorobenzoyl chloride (1.1 eq.) dropwise.

-

Stir the mixture for 15-20 minutes, then add a solution of 2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetonitrile (1 eq.) in dichloroethane dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloroethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Step 4: Hydrolysis of 5-(4-Chlorobenzoyl)-1-methyl-1H-pyrrole-2-acetonitrile to Zomepirac

This detailed protocol is available from PrepChem.[6]

-

A mixture of 129 g (0.52 mole) of 5-(p-chlorobenzoyl)-1-methylpyrrole-2-acetonitrile and 88 g (1.1 moles) of 50% sodium hydroxide solution in 800 ml of ethanol and 500 ml of water is stirred and refluxed for about 18 hours with slow evolution of ammonia.[6]

-

The solution is then cooled to about 50°C and acidified by adding 110 ml of concentrated hydrochloric acid.[6]

-

The mixture is cooled, and the precipitated product, 5-(p-chlorobenzoyl)-1-methylpyrrole-2-acetic acid, is filtered and recrystallized from methanol.[6]

-

A second crop can be obtained upon concentration of the mother liquor for a total yield of about 67%.[6]

Proposed Synthetic Route to a Ketorolac Precursor

The synthesis of Ketorolac's pyrrolizine core from this compound is more complex. A potential strategy involves the initial formation of a pyrrole-2-acetic acid ester, followed by N-alkylation and subsequent cyclization.

Step 1: Conversion to a Pyrrole-2-acetic acid ester

The chloroacetyl group can be converted to an acetic acid ester via methods such as the Arndt-Eistert homologation or reaction with diethyl malonate followed by hydrolysis and decarboxylation.

Step 2: N-alkylation with an appropriate haloester

The nitrogen of the pyrrole-2-acetic acid ester can be alkylated with a suitable bromo- or chloro-ester.

Step 3: Dieckmann Condensation

An intramolecular Dieckmann condensation of the resulting diester would form the fused five-membered ring of the pyrrolizine core.

Step 4: Hydrolysis and Decarboxylation

Subsequent hydrolysis and decarboxylation would yield the pyrrolizine-1-carboxylic acid backbone of Ketorolac. Further functionalization (benzoylation) would be required to complete the synthesis.

Visualizations

Logical Workflow for Zomepirac Synthesis

Caption: Synthetic workflow for Zomepirac.

Mechanism of Action: COX Inhibition Pathway

Caption: Inhibition of the COX pathway by NSAIDs.

References

- 1. Pyrrole synthesis [organic-chemistry.org]

- 2. 2-Acetyl pyrrole | 1072-83-9 [chemicalbook.com]

- 3. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4895984A - Acylation of aromatics - Google Patents [patents.google.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. prepchem.com [prepchem.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-1-(1H-pyrrol-2-yl)ethanone

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-chloro-1-(1H-pyrrol-2-yl)ethanone synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the Friedel-Crafts acylation of pyrrole with chloroacetyl chloride.

| Issue | Potential Cause | Recommended Solution |

| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture. | Ensure the Lewis acid is of high purity and handled under anhydrous conditions. Use freshly opened or properly stored catalyst. |

| 2. Pyrrole Polymerization: Pyrrole is prone to polymerization in the presence of strong acids. | Add the pyrrole solution slowly to the mixture of the Lewis acid and chloroacetyl chloride at a low temperature (0-5 °C) to control the reaction exotherm and minimize polymerization. | |

| 3. Reaction Inhibition by HCl: The hydrogen chloride (HCl) gas generated during the reaction can inhibit the catalyst. | Perform the reaction in an open or well-ventilated system to allow HCl to escape. Alternatively, a gentle stream of an inert gas (e.g., nitrogen or argon) can be used to sweep away the HCl. | |

| 4. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. However, be cautious as higher temperatures can also promote side reactions. | |

| Formation of a Dark-Colored, Tarry Reaction Mixture | 1. Pyrrole Polymerization: This is a common issue due to the high reactivity of pyrrole with acids. | As mentioned above, slow addition of pyrrole at low temperatures is crucial. Using a less reactive, N-protected pyrrole derivative can also mitigate this issue, although this adds extra steps to the synthesis. |

| 2. Reaction Temperature Too High: Excessive heat can lead to decomposition and polymerization. | Maintain a low reaction temperature, especially during the initial addition of reactants. | |

| Product is a Mixture of 2- and 3-substituted Isomers | 1. Reaction Conditions Favoring the Thermodynamic Product: The choice of solvent and catalyst can influence the regioselectivity of the acylation. | Friedel-Crafts acylation of pyrrole generally favors substitution at the 2-position. However, the use of certain solvents like nitrobenzene can sometimes lead to the formation of the 3-isomer.[1] Solvents like dichloromethane or 1,2-dichloroethane typically favor 2-substitution. |

| 2. Catalyst Choice: Weaker Lewis acids may lead to a decrease in regioselectivity. | Strong Lewis acids like AlCl₃ generally provide good selectivity for the 2-position. | |

| Difficult Purification of the Final Product | 1. Presence of Polymeric Byproducts: Tarry materials can complicate extraction and chromatography. | After quenching the reaction, perform an aqueous workup and extract the product with a suitable organic solvent. If significant polymeric material is present, it may be beneficial to filter the crude organic extract through a pad of celite or silica gel before concentration. |

| 2. Co-elution with Starting Material or Isomers: The product may have a similar polarity to other components in the mixture. | Optimize the solvent system for column chromatography to achieve better separation. Recrystallization can also be an effective purification method if a suitable solvent is found. |

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the Friedel-Crafts acylation of pyrrole with chloroacetyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Q2: Why is my reaction turning black and what can I do to prevent it?

A2: A black or dark-colored reaction mixture is usually a sign of pyrrole polymerization, which is a common side reaction in the presence of strong acids. To prevent this, add the pyrrole slowly to the reaction mixture containing the Lewis acid and chloroacetyl chloride at a low temperature (e.g., 0-5 °C) to control the reaction rate and temperature.